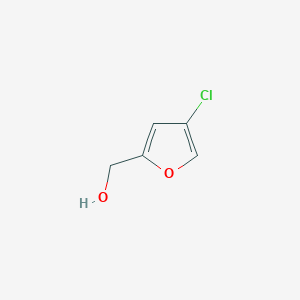![molecular formula C12H23ClN2O2 B2887981 Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride CAS No. 2287282-33-9](/img/structure/B2887981.png)
Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-(aminomethyl)-1-azaspiro[33]heptane-1-carboxylate hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(aminomethyl)-1-azaspiro[33]heptane-1-carboxylate hydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic ring system
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of robust catalysts and reagents that facilitate efficient transformations is crucial in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions involving nucleophiles such as amines or alkoxides in the presence of suitable leaving groups are typical.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride serves as a versatile building block for the construction of complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel compounds.
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a scaffold in drug discovery. Its unique structure may interact with biological targets in ways that lead to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new polymers and catalysts.
Mecanismo De Acción
The mechanism by which tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for specific binding interactions with enzymes or receptors, potentially modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
- Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Comparison: Compared to similar compounds, tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct reactivity and potential biological activity. The spirocyclic core provides a rigid and stable framework, making it an attractive scaffold for drug design and synthesis.
This detailed article provides a comprehensive overview of tert-butyl 6-(aminomethyl)-1-azaspiro[33]heptane-1-carboxylate hydrochloride, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-5-4-12(14)6-9(7-12)8-13;/h9H,4-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCVYYBJKOVYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2887899.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2887900.png)
![4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2887902.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methyl-4-nitrophenyl)formamido]acetate](/img/structure/B2887905.png)
![N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2887906.png)

![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)

![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2887914.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2887921.png)
